molecular formula C22H24ClN7O B4711293 2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide

2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B4711293
M. Wt: 437.9 g/mol
InChI Key: GRALSHDXPDDOTJ-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chloro substituent and the acetamide group. Common reagents used in these reactions include hydrazine derivatives, chloroacetyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: Shares the chloro and dimethyl substituents but lacks the pyrazole rings.

    Pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.

Uniqueness

2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide is unique due to its combination of multiple pyrazole rings and specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c1-13-8-6-7-9-18(13)24-19(31)12-30-22(17-11-29(5)26-15(17)3)20(23)21(27-30)16-10-28(4)25-14(16)2/h6-11H,12H2,1-5H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRALSHDXPDDOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)C3=CN(N=C3C)C)Cl)C4=CN(N=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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